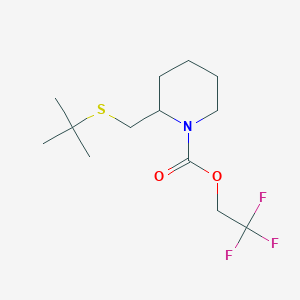

2,2,2-Trifluoroethyl 2-((tert-butylthio)methyl)piperidine-1-carboxylate

Descripción

2,2,2-Trifluoroethyl 2-((tert-butylthio)methyl)piperidine-1-carboxylate is a fluorinated piperidine derivative featuring a carboxylate ester group with a 2,2,2-trifluoroethyl moiety and a sulfur-containing substituent at the 2-position of the piperidine ring. The tert-butylthio group introduces steric bulk and moderate lipophilicity, while the trifluoroethyl ester enhances hydrolytic stability compared to non-fluorinated esters. This compound is structurally analogous to intermediates in medicinal chemistry, particularly in kinase inhibitor synthesis (e.g., IRE1α RNase antagonists) .

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl 2-(tert-butylsulfanylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22F3NO2S/c1-12(2,3)20-8-10-6-4-5-7-17(10)11(18)19-9-13(14,15)16/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBRFLFSXAUCIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 2-((tert-butylthio)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common approach is to react piperidine with tert-butylthiol under controlled conditions to introduce the tert-butylthio group. The trifluoroethyl group can then be added through a reaction with 2,2,2-trifluoroethanol in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The piperidine ring can be oxidized to form piperidone derivatives.

Reduction: : Reduction reactions can be used to modify the trifluoroethyl group.

Substitution: : The tert-butylthio group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Oxidation: : Piperidone derivatives.

Reduction: : Reduced trifluoroethyl derivatives.

Substitution: : Substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly in the field of fluorine chemistry due to the presence of the trifluoroethyl group.

Biology

In biological research, it may serve as a probe or inhibitor in studies involving enzyme activity or receptor binding due to its unique structural features.

Medicine

Potential medicinal applications could include the development of new pharmaceuticals, especially those targeting specific biological pathways or diseases.

Industry

In industry, this compound might be used in the production of advanced materials, such as polymers or coatings, benefiting from its chemical stability and unique properties.

Mecanismo De Acción

The mechanism by which 2,2,2-Trifluoroethyl 2-((tert-butylthio)methyl)piperidine-1-carboxylate exerts its effects would depend on its specific application. For instance, in medicinal applications, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would need to be determined through detailed biochemical studies.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and synthetic aspects of the target compound with its analogues:

*Estimated based on structural similarity.

†Predicted using computational tools (e.g., ChemDraw).

Key Comparative Insights

Substituent Effects on Reactivity and Stability The trifluoroethyl ester in the target compound confers resistance to enzymatic hydrolysis compared to non-fluorinated esters (e.g., tert-butyl or ethyl esters) .

Lipophilicity and Bioavailability

- The target compound’s logP (~3.5) is higher than tert-butyl 2-ethylpiperidine-1-carboxylate (logP ~2.0) due to the trifluoroethyl and sulfur-containing groups, suggesting improved membrane permeability but possible solubility challenges .

- The trifluoromethylphenyl analogue has even higher lipophilicity (logP ~4.0), which may enhance blood-brain barrier penetration for CNS targets.

Synthetic Complexity

- The target compound’s synthesis likely involves multi-step protection/deprotection strategies, similar to the tert-butyl 4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate synthesis (75% yield) .

- In contrast, simpler analogues like tert-butyl 2-ethylpiperidine-1-carboxylate require fewer steps but lack functional groups for targeted bioactivity .

The sulfonamide-containing analogue demonstrated high potency (IC₅₀ < 100 nM) in IRE1α inhibition, highlighting the importance of fluorinated and sulfur-based motifs in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.